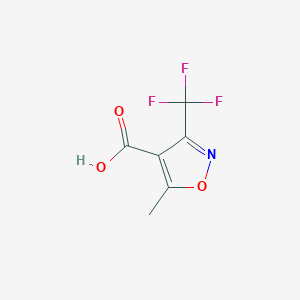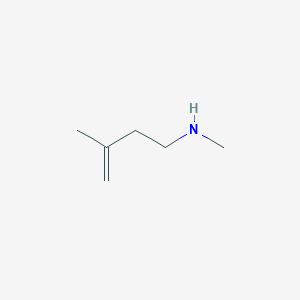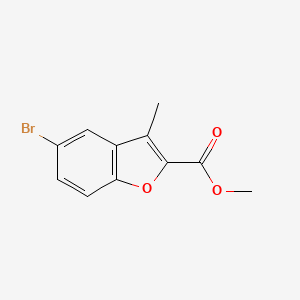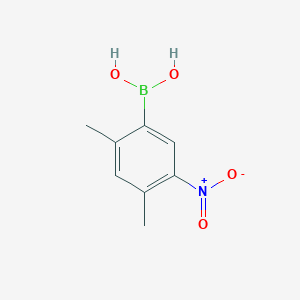![molecular formula C12H11F3N2 B8773208 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B8773208.png)
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile: is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with dimethylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate is then reacted with a nitrile source, such as acetonitrile, under basic conditions to introduce the nitrile group.
Final Product Formation: The final step involves the cyclization and rearrangement of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dimethylamino group or the trifluoromethyl-substituted phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Industrial Chemistry: Use as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.
Induce Chemical Reactions: Participate in chemical reactions within biological systems, resulting in the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enamide
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enol
- 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enone
Uniqueness
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile group provides a site for further chemical modifications.
Properties
Molecular Formula |
C12H11F3N2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C12H11F3N2/c1-17(2)8-10(7-16)9-4-3-5-11(6-9)12(13,14)15/h3-6,8H,1-2H3 |
InChI Key |
BGTHQANSTMIOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8773140.png)
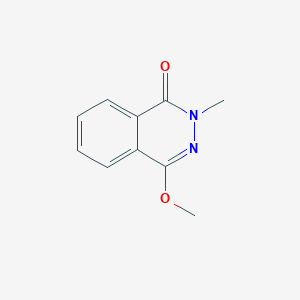

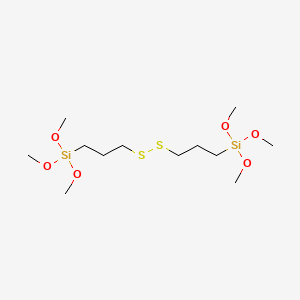
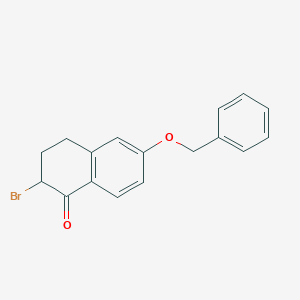
![1-[(4-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B8773174.png)
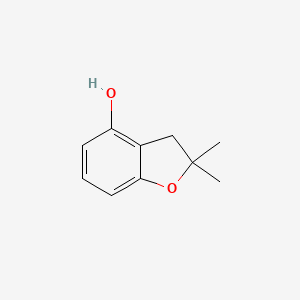
![tert-butyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8773183.png)
